molecular formula C7H5ClN2O5 B14631735 1-Chloro-5-methoxy-2,4-dinitrobenzene CAS No. 57356-27-1

1-Chloro-5-methoxy-2,4-dinitrobenzene

Katalognummer: B14631735
CAS-Nummer: 57356-27-1
Molekulargewicht: 232.58 g/mol
InChI-Schlüssel: VEEIJKKBWGGVTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-5-methoxy-2,4-dinitrobenzene is an aromatic compound characterized by the presence of a chlorine atom, a methoxy group, and two nitro groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-5-methoxy-2,4-dinitrobenzene can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the treatment of 1-chloro-2,4-dinitrobenzene with sodium methoxide in methanol. The reaction proceeds via the formation of a Meisenheimer complex, which then eliminates a chloride ion to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Wirkmechanismus

The mechanism of action of 1-chloro-5-methoxy-2,4-dinitrobenzene primarily involves nucleophilic aromatic substitution. The presence of electron-withdrawing nitro groups activates the aromatic ring towards nucleophilic attack. The nucleophile attacks the carbon atom bonded to the chlorine, forming a Meisenheimer complex, which then eliminates the chloride ion to form the final product .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Chloro-5-methoxy-2,4-dinitrobenzene is unique due to the combination of a chlorine atom, a methoxy group, and two nitro groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

57356-27-1

Molekularformel

C7H5ClN2O5

Molekulargewicht

232.58 g/mol

IUPAC-Name

1-chloro-5-methoxy-2,4-dinitrobenzene

InChI

InChI=1S/C7H5ClN2O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,1H3

InChI-Schlüssel

VEEIJKKBWGGVTJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.